molecular formula C13H13N3O4 B6241378 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 168619-17-8

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No. B6241378
CAS RN: 168619-17-8
M. Wt: 275.3
InChI Key:
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Description

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid (also known as 5-amino-4-ethoxycarbonylpyrazole-1-carboxylic acid) is a synthetic organic compound used in a variety of scientific applications. It is a versatile compound that can be used as a precursor for a variety of organic compounds. It has been widely studied in the past few decades due to its interesting properties and potential applications.

Scientific Research Applications

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various organic compounds including drugs, dyes, and polymers. It has also been used as a ligand in coordination chemistry. Additionally, it has been used as a catalyst in organic synthesis. It has also been used as a reagent in the synthesis of various other organic compounds.

Mechanism of Action

The mechanism of action of 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid is not fully understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form a new compound. This reaction can occur through a variety of pathways, including substitution reactions, elimination reactions, and addition reactions. Additionally, the compound can act as a ligand in coordination chemistry, which means that it can form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid are not well understood. However, it is known that the compound can interact with various proteins, enzymes, and receptors in the body. It is believed that the compound may play a role in modulating cell signaling pathways, as well as in regulating certain metabolic processes. Additionally, the compound may also have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid in lab experiments include its low cost and availability, its ease of synthesis, and its versatility. Additionally, the compound is relatively stable under a variety of conditions and can be used in a variety of different reactions. The main limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to predict the outcome of certain reactions.

Future Directions

The potential future directions for 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research into the compound’s use as a catalyst in organic synthesis could lead to more efficient and cost-effective methods for synthesizing a variety of organic compounds. Finally, further research into the compound’s use as a ligand in coordination chemistry could lead to the development of more efficient and selective catalysts.

properties

IUPAC Name

3-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(19)10-7-15-16(11(10)14)9-5-3-4-8(6-9)12(17)18/h3-7H,2,14H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFKDKJUZKJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-YL]benzoic acid

CAS RN

168619-17-8
Record name 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 3-hydrazinobenzoic acid (5.0 g) and ethyl 2-ethoxymethylene-2-cyanoacetate (5.6 g) in ethanol (50 ml) was heated under reflux for 2 hours under stirring, and then the mixture was evaporated in vacuo. To the residue was added a mixture of ethyl acetate and water, and the mixture was adjusted to pH 8 with 20% aqueous potassium carbonate solution. The separated aqueous layer was adjusted to pH 4 with 6N-hydrochloric acid and extracted with ethyl acetate. The extract layer was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with a solution of ethyl acetate and diisopropyl ether and the precipitate was collected by filtration to give 3-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid (6.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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